4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
NMR Spectroscopy and Structural Analysis
The use of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride and its derivatives is prominent in the field of Nuclear Magnetic Resonance (NMR) spectroscopy and structural analysis. For instance, Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in 13C NMR to identify chlorinated carbons in the structural analysis of chlorinated compounds, demonstrating the compound's utility in solving structural problems in chemistry (Irvine, Cooper, & Thornburgh, 2008).
Organic Synthesis and Derivatization
The compound is also extensively used in organic synthesis and derivatization. Borgarelli et al. (2022) highlighted its role in creating a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules, proving its versatility in the synthesis of complex organic compounds (Borgarelli et al., 2022). Zhu and Shi (2011) also demonstrated its use in synthesizing pyridine derivatives with moderate insecticidal and fungicidal activities, showcasing its potential in agricultural chemistry (Zhu & Shi, 2011).
Crystallography and Molecular Interaction Studies
In crystallography, the compound contributes to understanding molecular interactions and crystal packing. For instance, Linden et al. (2006) explored the cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives to understand calcium modulatory properties and molecular geometry (Linden et al., 2006).
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULLCNYGDJANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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